molecular formula C18H13F3O4 B11581120 2,2,2-Trifluoroethyl 5-[(naphthalen-2-yloxy)methyl]furan-2-carboxylate

2,2,2-Trifluoroethyl 5-[(naphthalen-2-yloxy)methyl]furan-2-carboxylate

Cat. No.: B11581120
M. Wt: 350.3 g/mol
InChI Key: UVGPURISWVCUHW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 5-[(naphthalen-2-yloxy)methyl]furan-2-carboxylate is an organic compound that features a trifluoroethyl group, a naphthalen-2-yloxy group, and a furan-2-carboxylate group

Preparation Methods

The synthesis of 2,2,2-Trifluoroethyl 5-[(naphthalen-2-yloxy)methyl]furan-2-carboxylate typically involves the reaction of 2,2,2-trifluoroethanol with 5-[(naphthalen-2-yloxy)methyl]furan-2-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl 5-[(naphthalen-2-yloxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoroethyl 5-[(naphthalen-2-yloxy)methyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 5-[(naphthalen-2-yloxy)methyl]furan-2-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The naphthalen-2-yloxy group can participate in π-π interactions with aromatic residues in proteins, while the furan-2-carboxylate group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar compounds to 2,2,2-Trifluoroethyl 5-[(naphthalen-2-yloxy)methyl]furan-2-carboxylate include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler or structurally different compounds.

Properties

Molecular Formula

C18H13F3O4

Molecular Weight

350.3 g/mol

IUPAC Name

2,2,2-trifluoroethyl 5-(naphthalen-2-yloxymethyl)furan-2-carboxylate

InChI

InChI=1S/C18H13F3O4/c19-18(20,21)11-24-17(22)16-8-7-15(25-16)10-23-14-6-5-12-3-1-2-4-13(12)9-14/h1-9H,10-11H2

InChI Key

UVGPURISWVCUHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(O3)C(=O)OCC(F)(F)F

Origin of Product

United States

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